4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine
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Overview
Description
4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine is an organic compound that features a piperidine ring substituted with benzylsulfonyl and phenylsulfonyl groups
Mechanism of Action
Target of Action
Similar compounds such as benzylsulfonyl fluoride are known to act as inhibitors for serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins, playing a crucial role in many biological processes.
Mode of Action
It can be inferred from related compounds that it may interact with its target by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Given its potential role as a serine protease inhibitor, it could impact various biological processes regulated by these enzymes, such as digestion, immune response, blood coagulation, and apoptosis .
Result of Action
As a potential serine protease inhibitor, it could prevent the breakdown of specific proteins, thereby influencing various cellular processes .
Biochemical Analysis
Cellular Effects
In cellular systems, 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine has been shown to influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
It’s believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Threshold effects, as well as toxic or adverse effects at high doses, have been observed .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . It can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine typically involves the reaction of piperidine with benzylsulfonyl chloride and phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding piperidine derivative.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding piperidine derivative.
Scientific Research Applications
4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfonyl)piperidine: Lacks the benzyl group, which may affect its reactivity and biological activity.
1-(Phenylsulfonyl)piperidine: Similar structure but with only one sulfonyl group, leading to different chemical and biological properties.
Uniqueness
4-(Benzylsulfonyl)-1-(phenylsulfonyl)piperidine is unique due to the presence of both benzyl and phenylsulfonyl groups, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-benzylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c20-24(21,15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)25(22,23)18-9-5-2-6-10-18/h1-10,17H,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIMWCXIUWHWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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